molecular formula C27H48O B116495 Cholestanol CAS No. 80-97-7

Cholestanol

Cat. No.: B116495
CAS No.: 80-97-7
M. Wt: 388.7 g/mol
InChI Key: QYIXCDOBOSTCEI-QCYZZNICSA-N
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Safety and Hazards

Safety data sheets suggest that in case of exposure, the victim should be moved to fresh air and kept at rest. If skin contact occurs, contaminated clothing should be removed immediately and the skin should be rinsed with water .

Future Directions

Future research directions include better characterization of microbial enzymes and pathways involved in Cholestanol metabolism . There is also interest in understanding the controls on stanols in lake sediments as proxies for palaeopopulations .

Biochemical Analysis

Biochemical Properties

Dihydrocholesterol is involved in several biochemical reactions within the body. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme lathosterol oxidase in the cholesterol biosynthesis pathway . The interaction between Dihydrocholesterol and these biomolecules often involves binding at specific sites, leading to changes in the structure and function of these molecules .

Cellular Effects

Dihydrocholesterol has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it plays a crucial role in the regulation of membrane fluidity and the formation of membrane microdomains . These effects can significantly influence the overall function and health of cells.

Molecular Mechanism

Dihydrocholesterol exerts its effects at the molecular level through various mechanisms. It can bind to specific biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it has been shown to have a condensing effect on the acyl chains of phospholipids, which is believed to play a major role in controlling the fluidity, structure, and functioning of all animal cell membranes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dihydrocholesterol can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, in a study involving Saccharomyces cerevisiae, the production of 7-dehydrocholesterol, a precursor of Dihydrocholesterol, was observed over a 96-hour period .

Dosage Effects in Animal Models

The effects of Dihydrocholesterol can vary with different dosages in animal models. For instance, simultaneous feeding of Dihydrocholesterol and cholesterol to rats significantly reduced the amount of cholesterol absorbed into the thoracic lymph . This suggests that the dosage of Dihydrocholesterol can have a significant impact on its physiological effects.

Metabolic Pathways

Dihydrocholesterol is involved in several metabolic pathways, including the cholesterol biosynthesis pathway . It interacts with various enzymes and cofactors within these pathways, which can influence metabolic flux or metabolite levels .

Transport and Distribution

Dihydrocholesterol is transported and distributed within cells and tissues through non-vesicular routes of transfer, mediated by lipid-transfer proteins (LTPs) . These LTPs have a domain with a hydrophobic cavity that accommodates one sterol molecule, allowing for the transport of Dihydrocholesterol across different cellular compartments .

Subcellular Localization

Dihydrocholesterol is primarily localized in the endoplasmic reticulum (ER) and nuclear envelope . Its subcellular localization can influence its activity or function. For instance, the localization of Dihydrocholesterol in the ER is crucial for its role in the cholesterol biosynthesis pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5alpha-CHOLESTANOL can be synthesized through the hydrogenation of cholesterol. The hydrogenation process involves the addition of hydrogen to the 5,6-double bond of cholesterol, resulting in the formation of 5alpha-CHOLESTANOL . This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: In industrial settings, 5alpha-CHOLESTANOL is often produced using gas chromatography-mass spectrometry (GC-MS) methods. These methods involve the isolation, identification, and quantification of 5alpha-CHOLESTANOL from biological matrices . The process includes specimen preparation and chromatographic separation to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 5alpha-CHOLESTANOL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize 5alpha-CHOLESTANOL, resulting in the formation of cholestanone.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce 5alpha-CHOLESTANOL to its corresponding alcohol.

    Substitution: Halogenation reactions can be carried out using reagents like phosphorus tribromide (PBr3) to substitute hydroxyl groups with halogens.

Major Products Formed:

    Oxidation: Cholestanone

    Reduction: Cholestanol alcohol

    Substitution: Halogenated this compound derivatives

Properties

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIXCDOBOSTCEI-QCYZZNICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883258
Record name (+)-Dihydrocholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5alpha-Cholestanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000908
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

80-97-7
Record name Cholestanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholestanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholestan-3-ol, (3.beta.,5.alpha.)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (+)-Dihydrocholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-α-cholestan-3-β-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.197
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Record name DIHYDROCHOLESTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M308U816E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 5alpha-Cholestanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000908
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140.0 - 142.0 °C
Record name 5alpha-Cholestanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000908
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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